molecular formula C22H18N2O4 B2958178 N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883965-76-2

N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Cat. No. B2958178
CAS RN: 883965-76-2
M. Wt: 374.396
InChI Key: OGFOQKLGZCODKZ-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
The exact mass of the compound N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications A derivative, known for its relevance as a therapeutic agent, exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This compound was synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes, highlighting its potential in developing therapeutic agents for various diseases. These derivatives are characterized by their structure, determined through IR, 1H, 13C-NMR, and X-ray diffraction data, emphasizing the compound's versatility in medical applications (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Anti-tuberculosis Activity Research on N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, including structures related to the compound of interest, demonstrated in vitro anti-tuberculosis activity. The synthesis process and the crystal and computational study of these derivatives provide insights into their potential for treating tuberculosis, showcasing the chemical's application in addressing global health issues (Bai et al., 2011).

Bioisosteric Enhancements in Analgesic Properties Another study explored bioisosteric replacements to enhance the analgesic properties of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This research indicated that replacing the phenyl ring with an isosteric heterocycle, such as in derivatives of the initial compound, could significantly increase analgesic activity, offering a method to develop more effective pain management solutions (Ukrainets, Mospanova, & Davidenko, 2016).

Anti-inflammatory and Antibacterial Properties A study synthesized derivatives that exhibited reduced gastrointestinal toxicity and lipid peroxidation while maintaining anti-inflammatory and antibacterial properties. This research emphasizes the potential of N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide and related compounds in developing safer, effective treatments for inflammation and bacterial infections, showcasing a balanced approach to therapeutic development (Alam et al., 2011).

properties

IUPAC Name

N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-24-17-10-4-3-9-16(17)20(25)19(14-7-5-8-15(13-14)27-2)21(24)23-22(26)18-11-6-12-28-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFOQKLGZCODKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.